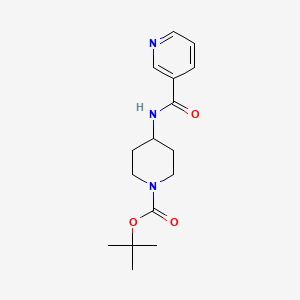

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its analogues . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Scientific Research Applications

Targeted Protein Degradation

This compound is also valuable as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . PROTACs are an emerging therapeutic strategy that recruits specific proteins to the cellular degradation machinery, offering a novel approach to tackling diseases.

Radiopharmaceutical Research

In radiopharmaceutical research, tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate serves as a starting material for the synthesis of spiro-compounds. These compounds are used for the mild introduction of fluorine-18, an isotope commonly used in positron emission tomography (PET) imaging .

Biological Active Compound Synthesis

The compound acts as an important intermediate in the synthesis of many biologically active compounds, such as crizotinib . Crizotinib is a well-known treatment for certain types of lung cancer, and the tert-butyl piperidine moiety is crucial in its molecular structure.

Chemical Research and Development

In chemical R&D, this compound is used for its reactivity in various synthetic pathways. It can undergo nucleophilic substitution reactions, which are fundamental in the synthesis of a wide range of chemical products .

Molecular Structure Studies

The tert-butyl piperidine structure of this compound is also of interest in molecular structure studies. Its crystallization and bond lengths and angles can provide insights into the behavior of similar organoheterocyclic compounds .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate” are currently unknown . This compound is widely used in scientific research and exhibits diverse applications in drug discovery and synthesis, owing to its unique structural properties and versatility.

Mode of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity .

properties

IUPAC Name |

tert-butyl 4-(pyridine-3-carbonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-6-13(7-10-19)18-14(20)12-5-4-8-17-11-12/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPRJCVCSUWBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

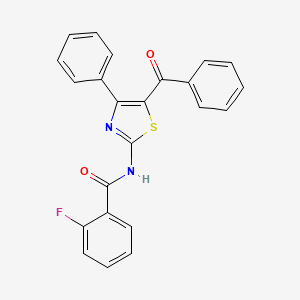

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)

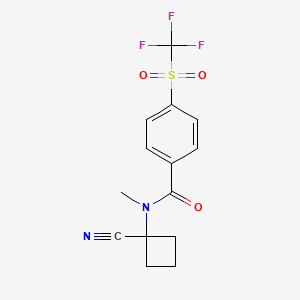

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)

![6-(3-Chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877273.png)

![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)

![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)

![2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2877278.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)